(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride
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Overview
Description
(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a cyclobutoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-cyclobutoxypyrimidine with methanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring or the methanamine group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: In chemistry, (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology: The compound may be studied for its biological activity, including its interactions with biological molecules and potential therapeutic effects. Research in this area could lead to the development of new drugs or bioactive compounds.
Medicine: In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be investigated for its ability to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a cyclobutoxy group.
Methenamine: A heterocyclic compound with a different structure but similar applications in medicinal chemistry.
Uniqueness: (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is unique due to its cyclobutoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(2-cyclobutyloxypyrimidin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-6-7-4-5-11-9(12-7)13-8-2-1-3-8;/h4-5,8H,1-3,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMSZUFEPKPFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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